2-Ethoxy-6-{[(3-methylphenyl)amino]methyl}phenol
Description
BenchChem offers high-quality 2-Ethoxy-6-{[(3-methylphenyl)amino]methyl}phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-6-{[(3-methylphenyl)amino]methyl}phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethoxy-6-[(3-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-19-15-9-5-7-13(16(15)18)11-17-14-8-4-6-12(2)10-14/h4-10,17-18H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPIDJWPRUKHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethoxy-6-{[(3-methylphenyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Ethoxy-6-{[(3-methylphenyl)amino]methyl}phenol is , with a molecular weight of 273.33 g/mol. The compound features a phenolic structure with an ethoxy group and an amino substitution at the 6-position, which contributes to its diverse biological activities.
Biological Activities
Research has demonstrated that 2-Ethoxy-6-{[(3-methylphenyl)amino]methyl}phenol exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the phenolic hydroxyl group, which can disrupt microbial cell membranes and inhibit growth.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer effects. It has been shown to induce apoptosis in cancer cell lines, particularly those related to breast and colorectal cancers. The mechanism involves the modulation of apoptotic pathways and inhibition of tumor growth in vivo models .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression, such as protein kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells .
The biological activity of 2-Ethoxy-6-{[(3-methylphenyl)amino]methyl}phenol can be attributed to several mechanisms:
- Interaction with Enzymes : The phenolic group can form hydrogen bonds with active sites of enzymes, altering their activity. This interaction is crucial for its role as a potential therapeutic agent .
- Cell Membrane Disruption : The hydrophobic nature of the ethoxy group allows the compound to integrate into lipid membranes, leading to increased permeability and subsequent cell death in microbial cells .
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's effectiveness against multi-drug resistant strains, suggesting its potential as a new antimicrobial agent in clinical settings.
- Cancer Cell Line Studies : In vitro studies on colorectal cancer cell lines demonstrated that treatment with 2-Ethoxy-6-{[(3-methylphenyl)amino]methyl}phenol resulted in significant reductions in cell viability and alterations in cell cycle progression, indicating its potential as a therapeutic agent for cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
